

A Technical Guide to the Isotopic Purity of Linagliptin-¹³C,₃

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Compound of Interest

Compound Name: Linagliptin-¹³C,₃

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Linagliptin-¹³C,₃, a stable isotope-labeled internal standard crucial for the accurate quantification of Linagliptin in complex biological matrices. This document outlines the methodologies for determining isotopic purity, presents typical quantitative data, and details the mechanism of action of Linagliptin.

Introduction to Linagliptin-¹³C,₃

Linagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[1][2] By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin release and suppress glucagon secretion, thereby improving glycemic control in patients with type 2 diabetes.[1][2][3]

Linagliptin-¹³C,₃ is a stable isotope-labeled version of Linagliptin, where one carbon atom is replaced with Carbon-13 (¹³C) and three hydrogen atoms are replaced with deuterium (d₃).[1][3] This labeling results in a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry.[4] Consequently, Linagliptin-¹³C,₃ is widely used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of Linagliptin.[4]

Quantitative Data on Isotopic Purity

The isotopic purity of a labeled compound is a critical parameter that defines its quality and suitability as an internal standard. It is typically determined by assessing the abundance of the desired isotopologue relative to other isotopic variants. High isotopic purity minimizes interference from the internal standard in the measurement of the unlabeled analyte.

While the exact isotopic distribution may vary between different synthetic batches, a high-quality Linagliptin- $^{13}\text{C},\text{d}_3$ standard is expected to have an isotopic purity of over 99%. The following tables present illustrative data for a typical batch of Linagliptin- $^{13}\text{C},\text{d}_3$.

Table 1: General Specifications of Linagliptin and its Isotopic Labeled Form

Property	Linagliptin (Unlabeled)	Linagliptin- $^{13}\text{C},\text{d}_3$ (Labeled)
Molecular Formula	$\text{C}_{25}\text{H}_{28}\text{N}_8\text{O}_2$	$\text{C}_{24}^{13}\text{CH}_{25}\text{D}_3\text{N}_8\text{O}_2$
Monoisotopic Mass (Da)	472.2335	476.2560
CAS Number	668270-12-0	1398044-43-3

Table 2: Illustrative Isotopic Distribution of Linagliptin- $^{13}\text{C},\text{d}_3$

Isotopologue	Mass Shift	Expected m/z [M+H] ⁺	Relative Abundance (%)
M+0	Unlabeled	473.24	< 0.1
M+1	^{13}C or d_1	474.24	< 0.5
M+2	$^{13}\text{C},\text{d}_1$ or d_2	475.25	< 1.0
M+3	$^{13}\text{C},\text{d}_2$ or d_3	476.25	< 2.0
M+4	$^{13}\text{C},\text{d}_3$	477.26	> 96.0

Note: The relative abundance values are illustrative and represent a typical high-purity standard. Actual values should be obtained from the certificate of analysis for a specific batch.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for labeled compounds like Linagliptin- ^{13}C , d_3 is primarily achieved through high-resolution mass spectrometry (HRMS) and can be complemented by Nuclear Magnetic Resonance (NMR) spectroscopy.[\[2\]](#)[\[5\]](#)[\[6\]](#)

High-Resolution Mass Spectrometry (HRMS) Method

HRMS is the preferred method for quantifying isotopic purity due to its high sensitivity and mass accuracy, which allows for the separation and quantification of different isotopologues.[\[2\]](#)
[\[7\]](#)

Objective: To determine the relative abundance of each isotopologue of Linagliptin- ^{13}C , d_3 .

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).[\[5\]](#)

Procedure:

- **Sample Preparation:**
 - Prepare a stock solution of Linagliptin- ^{13}C , d_3 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Further dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 $\mu\text{g/mL}$).[\[7\]](#)
- **Chromatographic Separation (Optional but Recommended):**
 - While direct infusion can be used, chromatographic separation is recommended to remove any potential impurities.
 - **Mobile Phase:** A gradient of acetonitrile and water with 0.1% formic acid.
 - **Column:** A C18 reverse-phase column.
 - **Flow Rate:** 0.4-0.6 mL/min.

- Injection Volume: 5-10 μL .
- Mass Spectrometry Analysis:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Acquisition Mode: Full scan mode over a relevant m/z range (e.g., 470-485).
 - Resolution: Set to a high value (e.g., >30,000) to resolve the isotopic peaks.
 - Data Analysis:
 1. Acquire the full scan mass spectrum of the Linagliptin- $^{13}\text{C}_3\text{d}_3$ peak.
 2. Extract the ion chromatograms for the theoretical m/z values of each expected isotopologue ($[\text{M}+\text{H}]^+$, $[\text{M}+1+\text{H}]^+$, etc.).
 3. Integrate the peak area for each extracted ion chromatogram.
 4. Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy can be used to confirm the position of the isotopic labels and to provide an independent measure of isotopic enrichment, particularly for deuterium.[\[5\]](#)[\[8\]](#)

Objective: To confirm the location of the ^{13}C and deuterium labels and to assess the degree of deuteration.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

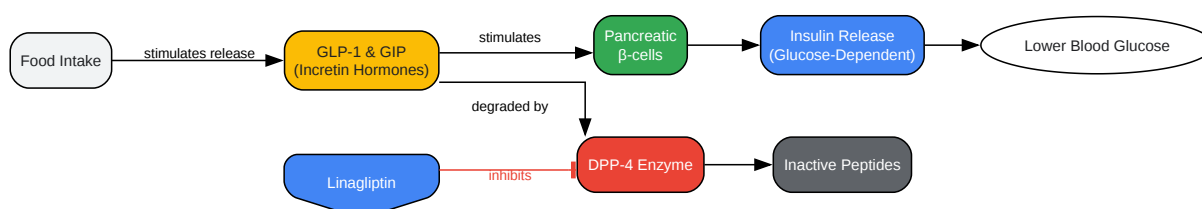
- Sample Preparation: Dissolve a sufficient amount of Linagliptin- $^{13}\text{C}_3\text{d}_3$ in a suitable deuterated solvent (e.g., DMSO-d_6).[\[9\]](#)

- ^1H NMR Analysis:
 - Acquire a standard ^1H NMR spectrum.
 - The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms the location of deuteration.
- ^{13}C NMR Analysis:
 - Acquire a ^{13}C NMR spectrum.
 - The enhanced signal at the position of the ^{13}C label confirms its location. The coupling patterns can also provide structural information.[\[10\]](#)[\[11\]](#)
- ^2H NMR Analysis:
 - Acquire a ^2H NMR spectrum to directly observe the deuterium signal and confirm its presence.[\[8\]](#)

Visualizations

Signaling Pathway of Linagliptin

The following diagram illustrates the mechanism of action of Linagliptin.

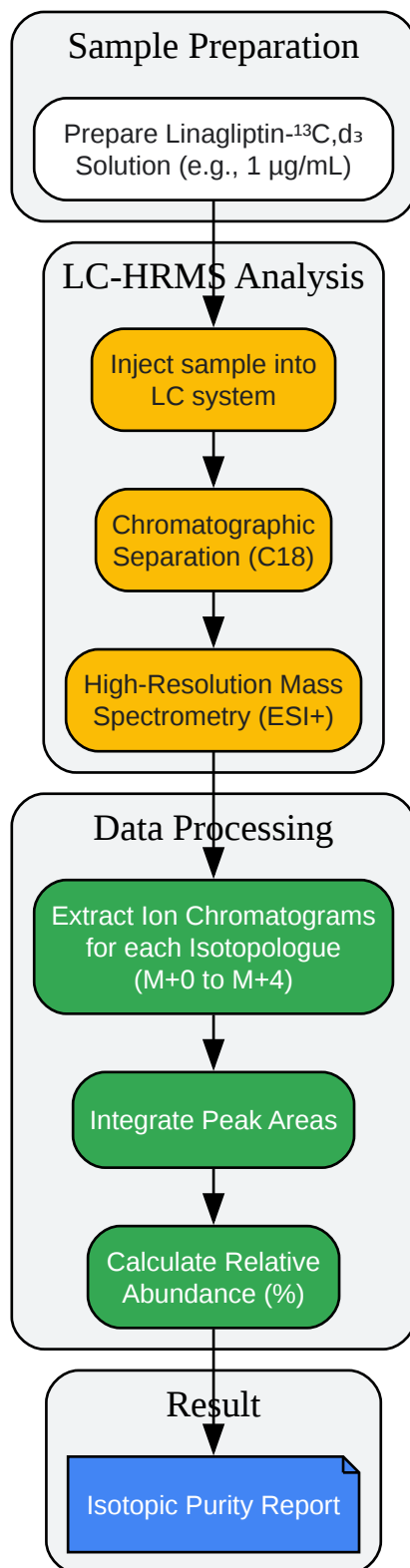


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Caption: Mechanism of action of Linagliptin.

Experimental Workflow for Isotopic Purity Determination

The diagram below outlines the general workflow for determining the isotopic purity of Linagliptin- ^{13}C , d_3 using LC-HRMS.



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Caption: Workflow for isotopic purity analysis.

Conclusion

The isotopic purity of Linagliptin- $^{13}\text{C}, \text{d}_3$ is a critical attribute for its use as an internal standard in quantitative bioanalysis. This guide has provided an overview of the expected purity, detailed experimental protocols for its determination using HRMS and NMR, and a summary of the therapeutic action of Linagliptin. Adherence to rigorous analytical procedures is essential to ensure the quality and reliability of this vital research tool in drug development and clinical studies.

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